1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Overview
Description
“1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a complex organic compound. It contains a toluene-4-sulfonyl group, a pyrrolo[2,3-b]pyridine group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves electrophilic aromatic substitution, a common reaction for arenes . The toluene-4-sulfonyl group could be introduced using a reagent like toluenesulfonyl chloride .Scientific Research Applications
Synthesis and Structural Characterisation
- Research has shown the potential of derivatives of 1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid in the synthesis and structural characterization of metal complexes. These compounds have been demonstrated to form complexes with metals such as cobalt, copper, and zinc, showcasing their utility in the field of coordination chemistry. The study highlights the structural diversity and complexity that these derivatives can introduce into metal-ligand assemblies, providing insights into their potential applications in catalysis, material science, and the development of novel functional materials (Sousa et al., 2001).
Intramolecular Hydroamination and Cyclisation
- Another study focuses on the application of toluene- and nitrophenyl-sulfonyl groups, related to the chemical structure of interest, in the smooth cyclisation of homoallylic sulfonamides through carbenium ion generation. This process results in good to excellent yields of pyrrolidines, indicating the compound's relevance in synthesizing nitrogen-containing heterocycles. Such reactions are significant in organic synthesis, offering pathways to complex molecules with potential applications in pharmaceuticals and agrochemicals (Griffiths-Jones & Knight, 2010).
Acylation and Sulfonation Reactions
- The reactivity of pyrrole and its derivatives with sulfonyl chlorides in the presence of zinc in toluene has been explored, resulting in the formation of 2-sulfonyl pyrrole derivatives. This study showcases the versatility of sulfonyl groups in modifying pyrrole derivatives, which is crucial for the development of compounds with varied electronic and physical properties for use in chemical research and industrial applications (Yadav et al., 2002).
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10-4-6-12(7-5-10)22(20,21)17-13(15(18)19)9-11-3-2-8-16-14(11)17/h2-9H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPBYWMCGCQYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.